2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core with a 3,5-dimethylpiperidin-1-yl substituent at the 2-position and a hydroxyl group at the 8-position, making it a unique structure with potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Piperidine Ring: The 3,5-dimethylpiperidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium carbonate, phenylhydrazine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
3,5-Dimethylpiperidine: A piperidine derivative with potential pharmacological activities.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C16H20N2O/c1-11-8-12(2)10-18(9-11)15-7-6-13-4-3-5-14(19)16(13)17-15/h3-7,11-12,19H,8-10H2,1-2H3 |
InChI Key |
UCULUPVOLPBLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=CC=C3O)C=C2)C |
Origin of Product |
United States |
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